MRS 2219
Overview
Description
MRS 2219 is a synthetic organic compound known for its role as a selective potentiator of adenosine triphosphate-evoked responses at rat P2X1 receptors. The compound has a molecular formula of C8H10NO5P and a molecular weight of 231.14 g/mol . It is primarily used in scientific research to study the P2X1 receptor, which is a type of ligand-gated ion channel involved in various physiological processes .
Preparation Methods
The synthesis of MRS 2219 involves several steps, starting with the preparation of pyridoxine derivatives. The key synthetic route includes the phosphorylation of pyridoxine to form pyridoxine-alpha4,5-monophosphate, followed by cyclization to yield the final product . The reaction conditions typically involve the use of phosphorylating agents and specific catalysts to facilitate the cyclization process.
Chemical Reactions Analysis
MRS 2219 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
MRS 2219 has a wide range of applications in scientific research:
Chemistry: It is used to study the properties and behavior of P2X1 receptors, providing insights into receptor-ligand interactions.
Biology: The compound is employed in experiments to understand the role of P2X1 receptors in cellular signaling and physiological processes.
Medicine: Research involving this compound contributes to the development of therapeutic agents targeting P2X1 receptors, which are implicated in various diseases.
Mechanism of Action
MRS 2219 exerts its effects by selectively potentiating the responses of P2X1 receptors to adenosine triphosphate. The P2X1 receptor is a trimeric ligand-gated ion channel that, upon activation by adenosine triphosphate, allows the influx of cations such as calcium and sodium. This influx leads to the depolarization of excitable cells and activation of various cytosolic enzymes. The potentiation by this compound enhances the receptor’s response to adenosine triphosphate, thereby amplifying the downstream signaling pathways .
Comparison with Similar Compounds
MRS 2219 is unique in its selective potentiation of P2X1 receptors. Similar compounds include:
MRS 2220: Another pyridoxine derivative with similar properties but different potency and selectivity.
Pyridoxal phosphate derivatives: These compounds share structural similarities with this compound and exhibit varying degrees of activity at P2X receptors.
Compared to these compounds, this compound is distinguished by its high selectivity and potency at P2X1 receptors, making it a valuable tool in receptor studies .
Properties
IUPAC Name |
3-hydroxy-8-methyl-3-oxo-1,5-dihydro-[1,3,2]dioxaphosphepino[5,6-c]pyridin-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO5P/c1-5-8(10)7-4-14-15(11,12)13-3-6(7)2-9-5/h2,10H,3-4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAJHODRYGNBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2COP(=O)(OCC2=C1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398248 | |
Record name | MRS 2219 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14141-47-0 | |
Record name | MRS 2219 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10398248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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